(S)-4-((tert-Butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoic acid
Description
This compound is a chiral butanoic acid derivative characterized by two key functional groups:
- A tert-butoxycarbonyl (Boc) -protected amino group at the (S)-configured C4 position.
- A 3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido substituent at the C2 position.
The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes . The (S)-stereochemistry at C4 is critical for chiral recognition in therapeutic applications, as seen in related compounds .
Properties
Molecular Formula |
C18H30N4O5S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H30N4O5S/c1-11(2)14-20-12(10-28-14)9-22(6)16(25)21-13(15(23)24)7-8-19-17(26)27-18(3,4)5/h10-11,13H,7-9H2,1-6H3,(H,19,26)(H,21,25)(H,23,24)/t13-/m0/s1 |
InChI Key |
KIOPGGXBQSZTGU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Biological Activity
(S)-4-((tert-Butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoic acid, commonly referred to as a Boc-protected amino acid derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound possesses the following structural formula:
- Molecular Formula : C₁₅H₁₈N₄O₄S
- Molecular Weight : 342.39 g/mol
- CAS Number : 1004316-84-0
Research indicates that (S)-4-((tert-Butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoic acid exhibits several biological activities:
- Inhibition of Cancer Cell Proliferation :
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Studies and Experimental Data
-
Cell Line Studies :
- In vitro studies using DLD1 human colon cancer cell lines demonstrated that treatment with the compound resulted in a significant increase in multipolar mitoses, indicating its role as a potential antitumor agent (Table 1).
Table 1: Effects of (S)-4-((tert-Butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoic acid on multipolar mitosis in DLD1 cells.Concentration (μM) % Multipolar Mitoses 0 5% 15 21% 30 35% - Mechanistic Studies :
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has an estimated half-life of approximately 215 minutes in plasma, indicating moderate stability which may be beneficial for therapeutic applications . Toxicity assessments are ongoing but initial findings suggest a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a Boc-protected amino-butyl backbone with several analogs but diverges in substituent complexity. Key comparisons include:
Functional Group Impact on Properties
- Ureido-Thiazole vs. Cyanophenyl (): The target’s thiazole and ureido groups may improve binding to metal ions or polar residues in enzymes compared to the cyanophenyl group, which primarily contributes to lipophilicity .
- Stereochemical Considerations: The (S)-configuration at C4 aligns with bioactive conformations in analogs like (S)-4-Amino-3-phenylbutanoic acid, which is used in peptide synthesis . Epimerization risks, noted in similar compounds , are mitigated by the Boc group’s steric bulk.
- Fluorinated Analog () : The trifluoro-dimethyl substituent in ’s compound increases metabolic stability but reduces hydrogen-bonding capacity compared to the target’s ureido-thiazole .
Preparation Methods
Stepwise Synthetic Route
Summary Table of Preparation Method
| Synthetic Stage | Key Reagents & Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Amino Acid Boc Protection | Boc_2O, base, aqueous-organic solvent | Protect amino group | 85-95 |
| Optional Esterification | Methanol, HCl catalyst, reflux | Improve solubility/reactivity | 80-90 |
| Ureido Group Formation | Methyl isocyanate or carbamoyl chloride, DCM, 0-25°C | Install methylureido moiety | 70-85 |
| Thiazolylmethyl Substitution | 2-Isopropylthiazol-4-ylmethyl halide, base | Attach thiazolylmethyl group | 60-75 |
| Purification | Chromatography or crystallization | Isolate pure compound | 90-98 |
Q & A
Q. What are the recommended synthetic routes for preparing (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoic acid?
- Methodological Answer : The synthesis typically involves sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced early to protect the amino moiety, as described in analogous Boc-protected amino acid syntheses . Key steps include:
Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C.
Ureido Formation : Couple the Boc-protected intermediate with 3-((2-isopropylthiazol-4-yl)methyl)-3-methylurea using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water) to isolate the product.
Monitoring reaction progress via TLC and intermediate characterization by H NMR is critical .
Q. How can researchers ensure the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by area normalization) .
- NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ureido NH signals (δ ~6–8 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) with <3 ppm deviation from theoretical mass .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation .
- Handling : Wear nitrile gloves and safety goggles. Use a fume hood during weighing due to potential respiratory irritation (H335 hazard) .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis?
- Methodological Answer : The (S)-configuration at the α-carbon requires chiral auxiliaries or asymmetric catalysis. For example:
- Chiral Pool Strategy : Start with enantiomerically pure (S)-amino acids (e.g., (S)-aspartic acid) to retain stereochemistry .
- Dynamic Kinetic Resolution : Use palladium catalysts or enzymatic methods to favor the desired enantiomer during coupling steps.
Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
Q. How should researchers resolve discrepancies in impurity profiles between batches?
- Methodological Answer : Impurities often arise from:
- Epimerization : Check for diastereomers using reversed-phase HPLC with a polar organic mode. Adjust pH during synthesis to minimize racemization .
- Byproducts : Identify using LC-MS/MS. For example, incomplete Boc deprotection may leave tert-butyl fragments (m/z 57).
Optimize purification by switching to preparative HPLC with a mobile phase containing 0.1% formic acid to improve peak resolution .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
Oxidative Stability : Expose to H₂O₂ (3% v/v) and track peroxide-sensitive groups (e.g., thiazole rings) by UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
